molecular formula C9H7Cl2N B15260123 5-Chloroisoquinoline hydrochloride

5-Chloroisoquinoline hydrochloride

Cat. No.: B15260123
M. Wt: 200.06 g/mol
InChI Key: URCUNIOTPQICSO-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H6ClN·HCl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline hydrochloride typically involves the chlorination of isoquinoline. One common method is the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Isoquinoline derivatives with various functional groups.

    Oxidation Reactions: Isoquinoline N-oxides.

    Reduction Reactions: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

5-Chloroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of specific kinases or interfere with DNA replication and repair mechanisms. The exact molecular pathways depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

  • 1-Chloroisoquinoline
  • 4-Chloroquinazoline
  • 5-Bromoquinoline
  • 6-Methylisoquinoline

Comparison: 5-Chloroisoquinoline hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring. This substitution can influence its reactivity, biological activity, and physical properties. Compared to other chloroisoquinoline derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

5-chloroisoquinoline;hydrochloride

InChI

InChI=1S/C9H6ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H

InChI Key

URCUNIOTPQICSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Cl.Cl

Origin of Product

United States

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